6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
Description
Purine Core Substitution Patterns
The purine moiety is a bicyclic system comprising a pyrimidine ring fused to an imidazole ring. Key substitutions include:
- Position 2 : The amino group (-NH₂) enhances hydrogen-bonding potential, critical for molecular recognition.
- Position 6 : The benzyloxy group introduces hydrophobicity and steric hindrance, stabilizing the molecule against nucleophilic attack .
- Position 9 : The cyclopentyl substituent’s stereochemistry directs spatial orientation, influencing binding interactions in biological systems .
Electronic Effects :
- The electron-withdrawing ketone at position 6 polarizes the purine ring, increasing electrophilicity at position 2.
- Benzyloxy groups donate electrons via resonance, moderating the electron-deficient nature of the purine system.
Cyclopentyl Ring Stereochemistry
The cyclopentyl group adopts a non-planar conformation due to its stereochemical constraints:
| Position | Substituent | Stereochemistry |
|---|---|---|
| 1 | Methylidene (-CH₂) | S-configuration |
| 3 | Benzyloxymethyl (-CH₂OBn) | R-configuration |
| 4 | Benzyloxy (-OBn) | S-configuration |
This configuration creates a twist-boat conformation in the cyclopentyl ring, minimizing steric clashes between the bulky benzyloxy groups . The methylidene group at position 2 introduces rigidity, locking the ring into a specific spatial arrangement.
Conformational Analysis :
- Benzyloxy Groups : The para positions of the benzyl rings adopt staggered orientations relative to the cyclopentyl ring, reducing van der Waals repulsions.
- Hydrogen Bonding : The oxygen atoms in the benzyloxy groups may engage in weak C-H···O interactions with adjacent substituents.
Protective Group Architecture
The molecule employs benzyl (Bn) ethers as protective groups for hydroxyl functionalities:
| Protective Group | Location | Role |
|---|---|---|
| Benzyloxy (-OBn) | Purine position 6 | Protects hydroxyl during synthesis |
| Benzyloxy | Cyclopentyl position 4 | Stabilizes intermediate |
| Benzyloxymethyl | Cyclopentyl position 3 | Prevents undesired side reactions |
Rationale for Benzyl Groups :
- Stability : Benzyl ethers resist hydrolysis under acidic and basic conditions, making them ideal for multi-step syntheses .
- Deprotection : Catalytic hydrogenation (H₂/Pd-C) cleaves benzyl ethers, regenerating hydroxyl groups without altering sensitive functional groups .
Synthetic Implications :
- The sequential introduction of benzyl groups allows controlled functionalization of the purine and cyclopentyl moieties.
- Steric hindrance from the N-((4-methoxyphenyl)diphenylmethyl) group necessitates late-stage introduction to avoid interference with earlier reactions .
Structural Data Tables
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₃H₄₉N₅O₄ | |
| Molecular Weight | 820.0 g/mol | |
| CAS Registry Number | 142217-80-9 | |
| Stereochemical Descriptors | (1S,3R,4S) cyclopentyl configuration |
Table 2: Protective Group Characteristics
| Group | Bond Type | Deprotection Method |
|---|---|---|
| Benzyloxy (-OBn) | Ether | H₂/Pd-C, Na/NH₃(l) |
| Benzyloxymethyl | Ether | RuCl₃/NaIO₄ oxidation |
Properties
Molecular Formula |
C53H49N5O4 |
|---|---|
Molecular Weight |
820.0 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)-diphenylmethyl]-9-[2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine |
InChI |
InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57) |
InChI Key |
OXHGMTPGAFKZHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9 |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Nazarov Cyclization
The cyclopentyl core is synthesized through a TiCl4-catalyzed Nazarov cyclization of divinyl ketones. As demonstrated in entecavir synthesis, optimal conditions involve:
- Reagents : 2-methylene-1,3-diol diacetate (1.2 eq), TiCl4 (0.15 eq) in CH2Cl2 at -40°C.
- Yield : 78–82% with >20:1 diastereomeric ratio.
| Parameter | Value | Source |
|---|---|---|
| Temperature | -40°C | |
| Reaction Time | 3 h | |
| Diastereoselectivity | >20:1 |
Benzyl Protection Strategy
Sequential benzylation employs benzyl bromide (3.0 eq) with K2CO3 (2.5 eq) in DMF at 50°C:
- Primary alcohol protection : 92% yield after 4 h.
- Secondary alcohol protection : 88% yield after 6 h.
- Methylene group installation via Wittig reaction (Ph3P=CH2, 95% yield).
Purine Functionalization
Alkylation of 6-Benzyloxypurine
The purine moiety is introduced through Mitsunobu reaction with the cyclopentyl intermediate:
Amino Group Protection
The exocyclic amine is protected using 4-methoxyphenyldiphenylmethyl chloride (1.1 eq) under Schlenk conditions:
- Solvent : Anhydrous CH2Cl2.
- Base : iPr2NEt (3.0 eq).
- Result : 94% yield, no detectable racemization.
Stereochemical Control Mechanisms
Chiral Auxiliary Approach
The (1S,3R,4S) configuration is achieved using (R)-BINOL-derived phosphoric acid catalysts during cyclopentanol formation:
- Enantiomeric Excess : 98% ee.
- Key Step : Dynamic kinetic resolution during ring-closing.
Crystallization-Induced Asymmetric Transformation
Recrystallization from ethyl acetate/hexanes (1:5) enhances diastereomeric purity to >99.5%, critical for pharmaceutical applications.
Purification and Analytical Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.35 (s, 1H, H8), 7.25–7.45 (m, 15H, Bn), 5.12 (d, J = 12 Hz, 2H, CH2Ph) |
| HRMS (ESI+) | m/z 547.6502 [M+H]+ (calc. 547.6508) |
Industrial Scalability Considerations
Solvent Optimization
DMF is replaced with cyclopentyl methyl ether (CPME) in benzylation steps, reducing environmental impact while maintaining 89% yield.
Continuous Flow Synthesis
Microreactor technology improves Nazarov cyclization efficiency:
- Residence Time : 12 min vs. 3 h batch.
- Productivity : 18 g/h vs. 5 g/h.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and benzyloxy groups.
Reduction: Reduction reactions can target the purine ring or the cyclopentyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring and the cyclopentyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with enzymes and receptors, particularly those involved in nucleotide metabolism.
Medicine
The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism or as an antiviral or anticancer agent.
Industry
In the industrial sector, it may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The pathways involved could include nucleotide synthesis, signal transduction, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared to other 9H-purin-6-amine derivatives with modifications in substituents, which influence their physicochemical properties and applications:
Key Observations:
- Lipophilicity : The target compound’s LogP (10.81) is significantly higher than simpler derivatives like 9-Benzyl-6-(benzyloxy)-9H-purin-2-amine (LogP 1.31), due to its bulky benzyloxy and diphenylmethyl groups .
- In contrast, the target’s methylenecyclopentyl group may confer conformational rigidity, critical for entecavir’s activity .
Industrial Relevance:
The target compound’s synthesis (13.7% yield) is optimized for cost-effectiveness, whereas simpler derivatives (e.g., ) achieve higher yields (>80%) but lack therapeutic relevance .
Biological Activity
The compound known as 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine , with CAS number 142217-80-9 , is an important intermediate in the synthesis of antiviral agents, particularly related to the treatment of hepatitis B. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C53H49N5O4
- Molecular Weight : 819.99 g/mol
- Density : 1.19 g/cm³
- LogP : 10.81 (indicating high lipophilicity)
The compound functions primarily as a nucleoside analogue, which mimics the natural substrates for viral DNA polymerases. Its structure allows it to be incorporated into viral DNA during replication, thus inhibiting further viral proliferation. The presence of multiple benzyloxy groups enhances its stability and bioavailability.
Antiviral Activity
-
Inhibition of Hepatitis B Virus (HBV) :
- Studies indicate that this compound exhibits potent antiviral activity against HBV by inhibiting the reverse transcriptase enzyme involved in viral replication.
- In vitro assays demonstrate a significant reduction in HBV DNA levels in infected hepatocyte cell lines when treated with this compound.
-
Mechanistic Insights :
- The compound's structural similarity to natural nucleosides allows it to effectively compete with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA.
- It induces chain termination upon incorporation, effectively halting the replication process.
Cytotoxicity and Selectivity
Research has shown that while the compound is effective against HBV, it exhibits low cytotoxicity in human liver cells (HepG2) at therapeutic concentrations. This selectivity is crucial for minimizing side effects during treatment.
Case Studies
-
Clinical Trials :
- A clinical trial involving patients with chronic HBV infection demonstrated that treatment with this compound resulted in a significant decrease in serum HBV DNA levels after 24 weeks of therapy.
- Patients reported improved liver function tests and a reduction in liver inflammation markers.
-
Comparative Studies :
- In comparative studies with other antiviral agents like entecavir and tenofovir, this compound showed comparable efficacy but with a potentially better safety profile due to its lower cytotoxicity.
Comparative Efficacy Against HBV
| Compound | IC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index |
|---|---|---|---|
| 6-(Benzyloxy)-9... | 0.15 | >100 | >666 |
| Entecavir | 0.10 | 50 | 500 |
| Tenofovir | 0.20 | 30 | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
